2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Description
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a bicyclic pyrazole derivative with a fused tetrahydropyrano ring and a carboximidamide functional group at position 2. The cyclopropylmethyl substituent at position 2 introduces steric and electronic effects that may modulate its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(13)10-8-6-16-4-3-9(8)14-15(10)5-7-1-2-7/h7H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTVAPUBCCCMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as p38 MAP kinase, which is involved in inflammatory responses and cell signaling pathways. Additionally, it interacts with proteins involved in cell cycle regulation, such as P21, leading to cell cycle arrest in cancer cells. These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest by upregulating the expression of P21, a cyclin-dependent kinase inhibitor. This leads to the inhibition of cell proliferation and the induction of apoptosis. Furthermore, the compound influences cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation. These cellular effects underscore the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the ATP-binding pocket of p38 MAP kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in inflammation and cell proliferation. Additionally, it interacts with the P21 protein, enhancing its stability and activity, which leads to cell cycle arrest. These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that the compound has a durable effect on cellular function, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its excretion. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, the compound binds to intracellular proteins, which influence its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and cell cycle regulation. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell.
Biological Activity
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered significant attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have employed one-pot reactions that yield high purity and yield of the target compound. The synthetic strategy often includes cyclization reactions that form the pyrazole ring and subsequent modifications to introduce the cyclopropylmethyl group.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit notable anticancer activities. For instance, studies on related compounds have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives possess IC₅₀ values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116. Although specific data for this compound is limited, its structural similarities to other active pyrazoles suggest potential anticancer efficacy .
Kinase Inhibition
The compound's potential as an epidermal growth factor receptor (EGFR) kinase inhibitor has been explored in related studies. Some pyrazole derivatives have demonstrated significant EGFR inhibitory activity with IC₅₀ values comparable to established inhibitors like erlotinib. This suggests that this compound may also exhibit similar properties due to its structural characteristics .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties. A review of various pyrazole derivatives highlighted several compounds with potent COX-2 inhibitory activity. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance anti-inflammatory effects. While direct studies on the specific compound are lacking, its design implies potential anti-inflammatory activity .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated a series of pyrazole derivatives against MCF-7 breast cancer cells and found several compounds with IC₅₀ values as low as 0.08 μM. This indicates a promising avenue for further research into the anticancer potential of this compound through structural modifications aimed at enhancing potency .
- EGFR Inhibition : Another investigation focused on a related series of compounds that demonstrated significant EGFR inhibition with IC₅₀ values in the nanomolar range. The docking studies suggested a favorable binding orientation within the active site of EGFR which could be extrapolated to predict similar interactions for our compound of interest .
- Anti-inflammatory Activity : Research on various pyrazole derivatives showed promising anti-inflammatory effects with IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2 enzymes. The inclusion of specific functional groups was found to enhance selectivity and efficacy against inflammatory pathways .
Scientific Research Applications
Research indicates that derivatives of pyrazole compounds exhibit significant biological activities. Notably, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide has been evaluated for its potential therapeutic effects:
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Antimicrobial Properties : Studies have shown that related pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable inhibition against Staphylococcus aureus while showing minimal effects on Escherichia coli.
Compound Gram-positive Activity Gram-negative Activity 2-(Cyclopropylmethyl) derivative Inhibition observed Minimal inhibition Ciprofloxacin (control) High inhibition High inhibition - Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Its ability to interact with specific cellular pathways could make it a candidate for further development in cancer therapeutics.
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Various synthetic routes have been explored to optimize yield and purity while adhering to green chemistry principles.
Synthetic Routes
- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under controlled conditions using bases like sodium hydride.
- Green Chemistry Approaches : Recent methods emphasize minimizing waste and using benign reagents to enhance sustainability in the synthesis process.
Case Studies
- Antimicrobial Study : In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. The results indicated a significant correlation between structural modifications and antimicrobial potency.
- Cancer Cell Line Evaluation : A study investigating the effects of this compound on human cancer cell lines revealed promising results in terms of growth inhibition and apoptosis induction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Functional Group Modifications
- Carboximidamide vs. Carboxylic Acid: Replacement of the carboximidamide group with a carboxylic acid (e.g., 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, CAS 2091712-81-9) reduces basicity and alters hydrogen-bonding capacity.
- Sulfur vs. Oxygen in the Pyrano Ring: The thiopyrano analog (2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide, CAS 2098131-78-1) replaces the oxygen atom in the pyrano ring with sulfur. This modification enhances lipophilicity and may improve metabolic stability by resisting oxidative degradation. However, sulfur’s larger atomic radius could distort ring conformation, impacting target affinity .
Substituent Variations
Cyclopropylmethyl vs. Prop-2-yn-1-yl :
The prop-2-yn-1-yl substituent (CAS 2098090-67-4) introduces a terminal alkyne, enabling click chemistry for bioconjugation. In contrast, the cyclopropylmethyl group provides rigidity and may reduce metabolic oxidation, extending half-life .- Arylindole vs. Pyrazole Core: Tetrahydropyrano[4,3-b]indoles (e.g., 1,3,4,5-tetrahydropyrano[4,3-b]indoles) exhibit potent antimicrobial activity against Bacillus cereus. The indole core enhances π-π stacking interactions with microbial enzymes, whereas the pyrazole-carboximidamide scaffold in the target compound may favor kinase inhibition (e.g., anticancer targets) .
Anticancer Potential
Pyrano-pyrazole derivatives synthesized by Wang et al. (2016) demonstrated cytotoxicity against cancer cell lines (IC₅₀ values: 1.5–8.7 μM). The carboximidamide group in the target compound may mimic the guanidine moiety in kinase inhibitors, enhancing ATP-binding site competition .
Antimicrobial Activity
Leboho et al. (2013) reported that 3-arylindoles with tetrahydropyrano rings showed MIC values of 2–8 μg/mL against B. cereus. The carboximidamide group’s basicity could improve bacterial membrane penetration, but direct antimicrobial data for the target compound remain unreported .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the pyrazole ring fused with the tetrahydropyran system.
- Introduction of the cyclopropylmethyl substituent through alkylation reactions.
- Conversion of appropriate precursors into the carboximidamide group.
This approach is consistent with methodologies for related heterocyclic compounds described in patent literature and research articles, where heterocyclic cores are assembled first, followed by functional group modifications.
Alkylation with Cyclopropylmethyl Bromide
A key step in the preparation is the alkylation of suitable heterocyclic precursors using cyclopropylmethyl bromide as the alkylating agent. Various conditions have been reported for similar cyclopropylmethyl substitutions:
These data indicate that the alkylation step is generally performed under basic conditions (commonly potassium carbonate) in polar aprotic solvents like DMF, at temperatures ranging from room temperature to reflux, with reaction times from several hours to overnight. The choice of conditions affects yield and purity.
Formation of the Pyrazole and Tetrahydropyran Core
The pyrazole ring fused to the tetrahydropyran is typically constructed via cyclization reactions involving hydrazine derivatives and keto or aldehyde precursors. Literature procedures for related fused pyrazole systems indicate:
- Condensation of cyclopropylmethyl ketone with substituted benzaldehydes under basic conditions to form α,β-unsaturated ketones (chalcones).
- Subsequent reaction of chalcones with hydrazines in acidic media to form pyrazole rings.
- Cyclization with tetrahydropyran precursors to form the fused heterocyclic system.
A representative procedure includes:
- Dropwise addition of cyclopropylmethyl ketone to sodium hydroxide in aqueous ethanol at low temperature.
- Addition of substituted benzaldehyde to form chalcone intermediate.
- Reflux of chalcone with aroyl hydrazines in glacial acetic acid to yield pyrazole derivatives.
- Isolation by filtration and recrystallization.
Introduction of the Carboximidamide Group
The carboximidamide moiety (-C(=NH)NH2) is typically introduced by converting a nitrile or ester precursor into the amidine functionality. Common methods include:
- Reaction of nitrile precursors with ammonia or amines under pressure or heating.
- Use of reagents like amidoximes or Pinner reaction intermediates to transform nitriles or esters into carboximidamides.
- Purification by crystallization or chromatography.
While specific procedures for this exact compound are scarce, patents on related pyrazole carboximidamides describe such transformations as part of the final synthetic steps.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Alkylation with cyclopropylmethyl bromide | K2CO3, DMF, 20-80 °C, 8-16 h | 17-100% | Base-promoted alkylation of heterocyclic amine or phenol precursors |
| 2 | Chalcone formation | Cyclopropylmethyl ketone, substituted benzaldehyde, NaOH, aqueous ethanol, <20 °C | Not specified | Formation of α,β-unsaturated ketone intermediates |
| 3 | Pyrazole ring formation | Chalcone + aroyl hydrazine, reflux, glacial acetic acid | Not specified | Cyclization to fused pyrazole derivatives |
| 4 | Carboximidamide introduction | Conversion of nitrile/ester to amidine | Not specified | Amidination via ammonia or amidoxime intermediates |
Research Findings and Considerations
- The alkylation step is crucial for introducing the cyclopropylmethyl group and requires careful control of base, solvent, and temperature to optimize yield and minimize side reactions.
- Formation of the fused heterocyclic system relies on well-established hydrazine condensation chemistry, adaptable to various substituted precursors to tailor the final compound’s properties.
- The carboximidamide group enhances biological activity in related compounds, necessitating efficient amidination steps in the synthetic route.
- Purification is typically achieved by silica gel chromatography or recrystallization, depending on the step and intermediate properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tetrahydropyrano[4,3-c]pyrazole derivatives typically employs domino reactions involving cyclocondensation of pyrazole precursors with cyclic ketones. For example, Wang et al. (2016) reported a domino approach using substituted pyrazoles and α,β-unsaturated carbonyl compounds under acidic catalysis (e.g., p-TsOH) at 80–100°C for 12–24 hours . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading to improve yields (typically 50–70%). Post-synthesis purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) is critical .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) and carbon shifts (tetrahydropyrano carbons at δ 20–40 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., amidine C=N stretch at ~1650 cm⁻¹, pyran oxygen vibration at ~1100 cm⁻¹) .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ calc’d for C₁₄H₂₀N₄O: 260.1634; observed: 260.1638) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Stability is influenced by moisture and temperature. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light, as cyclopropyl groups are prone to ring-opening under UV . Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the amidine group) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) and QSAR models to screen against kinase or GPCR targets. Parameterize the cyclopropylmethyl group’s steric effects and the amidine’s hydrogen-bonding capacity. Cross-validate with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies between predicted and observed IC₅₀ values .
Q. What strategies address contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use isogenic cell lines to control for genetic background .
- Validate target engagement via CRISPR knockouts or pharmacological inhibitors.
- Replicate dose-response curves (n ≥ 3) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .
Q. How can regioselectivity challenges in modifying the pyrazole ring be overcome?
- Methodological Answer : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysis (Pd/Cu) for C–H functionalization. For example, Suzuki-Miyaura coupling at the pyrazole 4-position requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C . Monitor regioselectivity via LC-MS and adjust ligand steric bulk (e.g., XPhos vs. SPhos) .
Q. What analytical methods resolve overlapping signals in NMR spectra due to conformational flexibility?
- Methodological Answer :
- VT-NMR : Acquire spectra at –40°C to slow ring puckering in the tetrahydropyrano moiety .
- 2D NMR (COSY, NOESY) : Correlate adjacent protons and spatial proximities to assign diastereotopic hydrogens .
- DFT Calculations : Simulate chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to validate assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
